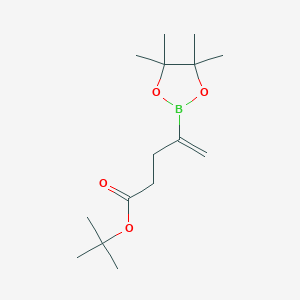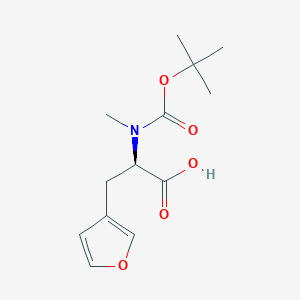
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-2-amino-3-(methylamino)propanoic acid.
Protection of Amino Group: The amino group of ®-2-amino-3-(methylamino)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with furan-3-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid may involve optimized reaction conditions, such as:
Continuous Flow Synthesis: This method allows for better control over reaction parameters, leading to higher yields and purity.
Automated Synthesis: The use of automated synthesizers can streamline the production process, reducing the time and labor required.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the Boc protecting group can be reduced to form the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Boc-protected alcohols.
Substitution: Free amine derivatives.
Aplicaciones Científicas De Investigación
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a furan ring.
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(thiophen-3-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules.
Propiedades
Fórmula molecular |
C13H19NO5 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
(2R)-3-(furan-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14(4)10(11(15)16)7-9-5-6-18-8-9/h5-6,8,10H,7H2,1-4H3,(H,15,16)/t10-/m1/s1 |
Clave InChI |
BNYUREZFUROGEP-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@H](CC1=COC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CC1=COC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



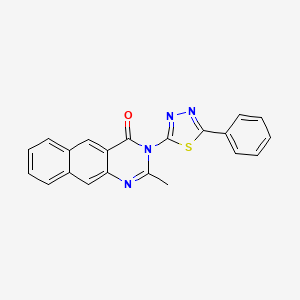
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
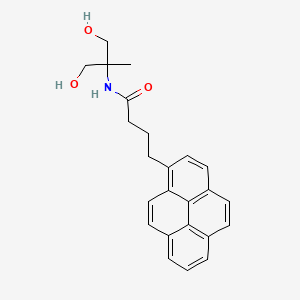
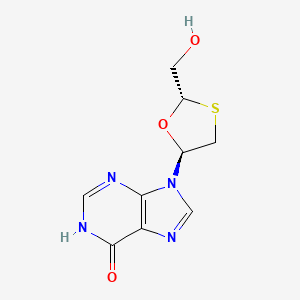
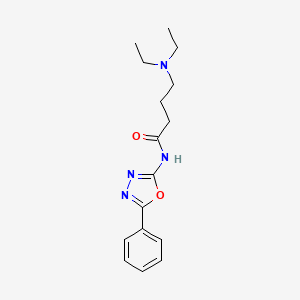
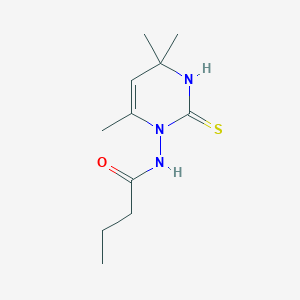
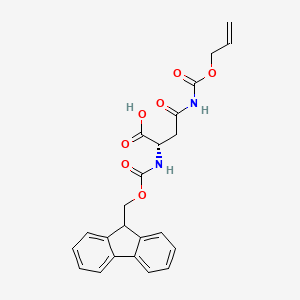
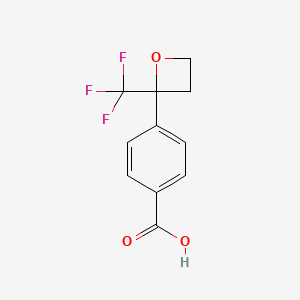
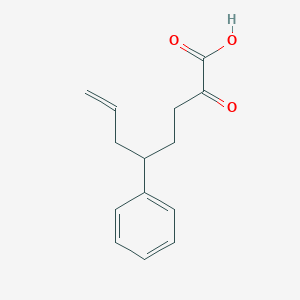

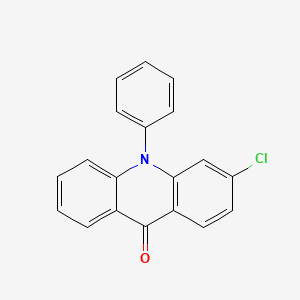
![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
